molecular formula C31H28N2O5 B554770 Z-Asn(trt)-OH CAS No. 132388-57-9

Z-Asn(trt)-OH

Cat. No. B554770
CAS RN: 132388-57-9
M. Wt: 508.6 g/mol
InChI Key: FPVBKISSJULIGI-MHZLTWQESA-N
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Description

Z-Asn(trt)-OH, also known as N2-((benzyloxy)carbonyl)-N2-trityl-L-asparagine, is a chemical compound with the CAS number 132388-57-9 . It has a molecular weight of 508.57 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 . The molecular formula is C31H28N2O5 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 776.0±60.0 °C at 760 mmHg . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Surface Composition and Recombination in Nanorods : A study by Yang et al. (2010) explored the surface composition of zinc oxide nanorods arrays (ZNAs). They found that OH and H bonds on the surface play a dominant role in facilitating surface recombination, impacting their use in nanotechnology.

  • Photocatalytic Hydrogen Production : Research by Zhang et al. (2014) used a zinc phthalocyanine derivative for photocatalytic hydrogen production. This research is significant for renewable energy applications.

  • tRNA-Dependent Amidotransferase Structure and Catalysis : A study by Wu et al. (2009) provides insights into the evolution and catalysis of GatCAB, a tRNA-dependent amidotransferase, crucial in biological processes like protein synthesis.

  • RNA Modification by Enzymes : The work of Romier et al. (1996) on tRNA-guanine transglycosylases relates to the modification of RNA by enzymes, a fundamental process in molecular biology.

  • Genome Modification in Plants : Marton et al. (2010) discussed zinc finger nucleases (ZFNs) for genome editing in plants, a technique that has substantial implications in genetic engineering and agriculture Marton et al. (2010).

  • Genome Engineering Methods : Gaj et al. (2013) reviewed zinc-finger nucleases (ZFNs) and related tools for genome engineering, highlighting their potential in genetic research Gaj et al. (2013).

  • Nanocomposite for Water Purification : Liu et al. (2018) developed a nanocomposite of hydrated zirconium oxide for removing arsenic from drinking water, indicating its application in environmental remediation Liu et al. (2018).

  • Peptide Synthesis Protection : Carey et al. (2009) described the synthesis and properties of certain derivatives for peptide synthesis, which could have implications in pharmaceutical manufacturing Carey et al. (2009).

  • Photocatalysis with Zinc Oxide : Kumar and Rao (2015) reviewed the use of zinc oxide in photocatalysis, which is essential for environmental cleanup and renewable energy Kumar and Rao (2015).

  • Zinc-Based TROSY Spectroscopy : Sahu et al. (2007) developed a TROSY-based z-exchange spectroscopy method for analyzing kinetic processes in proteins, important in biochemical research Sahu et al. (2007).

Safety and Hazards

Z-Asn(trt)-OH should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, immediate medical attention is required .

Mechanism of Action

Target of Action

Z-Asn(trt)-OH, also known as N-α-Z-L-Asparagine, is primarily used in the synthesis of peptides . It’s a building block in the creation of larger peptide chains, and its primary targets are the peptide bonds that it helps form.

Mode of Action

This compound interacts with its targets through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. In the case of this compound, it’s used to elongate peptide chains, such as in the synthesis of bovine pancreatic ribonuclease A .

Biochemical Pathways

This compound is involved in the biochemical pathway of protein synthesis. It’s used to build peptide chains, which are then folded into proteins. The proteins can then go on to perform a variety of functions in the body, from catalyzing reactions as enzymes, to providing structure as part of the cytoskeleton .

Pharmacokinetics

It would be metabolized by various enzymes, and any waste products would be excreted via the kidneys .

Result of Action

The result of this compound’s action is the formation of peptide bonds, leading to the creation of peptide chains. These chains can then be folded into functional proteins, which are crucial for nearly every biological process in the body .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH of the environment can affect the rate of peptide bond formation. Additionally, the presence of other molecules can either inhibit or promote the action of this compound .

properties

IUPAC Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVBKISSJULIGI-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568889
Record name N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132388-57-9
Record name N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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